Bis(cyclopentadienyl)tungsten(IV) dichloride, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(cyclopentadienyl)tungsten(IV) dichloride: is an organometallic compound with the chemical formula C₁₀H₁₀Cl₂WThis compound is a green powder that is primarily used in research and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(cyclopentadienyl)tungsten(IV) dichloride can be synthesized through the reaction of tungsten hexachloride with cyclopentadiene in the presence of a reducing agent. The reaction typically occurs in an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves the same principles as laboratory preparation, scaled up to meet industrial demands. The process requires careful control of reaction conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis(cyclopentadienyl)tungsten(IV) dichloride can undergo oxidation reactions, forming higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The compound can participate in substitution reactions where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Ligands like phosphines or amines can be used under controlled conditions.
Major Products:
Oxidation: Higher oxidation state tungsten compounds.
Reduction: Lower oxidation state tungsten species.
Substitution: Various substituted tungsten complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(cyclopentadienyl)tungsten(IV) dichloride is used as a catalyst in various organic reactions, including polymerization and hydrogenation .
Biology and Medicine:
Industry: The compound is used in the production of advanced materials and as a precursor for other tungsten-containing compounds .
Wirkmechanismus
The mechanism by which bis(cyclopentadienyl)tungsten(IV) dichloride exerts its effects involves the interaction of the tungsten center with various substrates. The cyclopentadienyl ligands stabilize the tungsten center, allowing it to participate in a range of chemical reactions. The chloride ligands can be substituted, enabling the formation of diverse tungsten complexes .
Vergleich Mit ähnlichen Verbindungen
- Bis(cyclopentadienyl)titanium(IV) dichloride
- Bis(cyclopentadienyl)hafnium(IV) dichloride
- Bis(cyclopentadienyl)zirconium(IV) dichloride
Uniqueness: Bis(cyclopentadienyl)tungsten(IV) dichloride is unique due to the presence of tungsten, which imparts distinct chemical properties compared to its titanium, hafnium, and zirconium counterparts. Tungsten’s higher atomic weight and different electronic configuration result in unique reactivity and stability characteristics .
Eigenschaften
Molekularformel |
C10H10Cl2W |
---|---|
Molekulargewicht |
384.9 g/mol |
InChI |
InChI=1S/2C5H5.2ClH.W/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
GXMZHFAZTNJTEW-UHFFFAOYSA-L |
Kanonische SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.Cl[W]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.